molecular formula C11H11N3O4S2 B2599558 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-69-6

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2599558
CAS RN: 1798677-69-6
M. Wt: 313.35
InChI Key: MHKXAPFBNPXICP-UHFFFAOYSA-N
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Description

“3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidinediones . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Molecular Structure Analysis

The molecular formula of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is C11H11N3O4S2. The thiazole ring in thiazolidinediones contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

Thiazolidinediones, such as “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, are biologically important five-membered heterocyclic rings having almost all types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is 313.35. More detailed physical and chemical properties might be available in specific databases or scientific literature.

Future Directions

Thiazolidinediones, including “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have shown promising pharmacological activities. Future research could focus on optimizing these thiazolidinedione derivatives as more effective drug agents . Additionally, the development of environmentally friendly synthesis methods could also be a significant area of future research .

properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKXAPFBNPXICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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